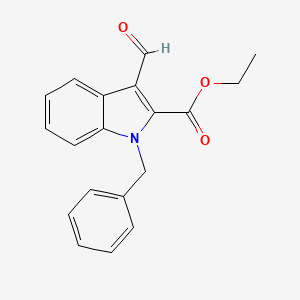

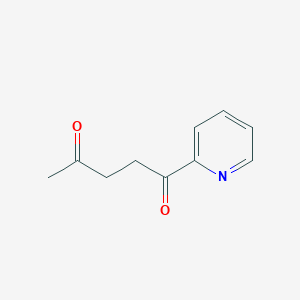

ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate, also known as EBIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EBIC is a derivative of indole, which is a common structural motif found in many biologically active compounds. The synthesis of EBIC has been reported in the literature, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Synthesis of Substituted Indole Derivatives

- Ethyl 5-formyl-1H-indole-2-carboxylates are important synthetic intermediates. They were prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, with a transformation process involving sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003).

Reactivity in Hemetsberger Reaction

- Ethyl 4-benzyl-7-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate underwent Hemetsberger reaction, leading to a mixture of ethyl tetrahydro-[1,4]oxazinoindole carboxylate derivatives (Mayer, Mérour, Joseph, & Guillaumet, 2002).

Development of New Synthetic Intermediates

- A facile synthesis method for ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates has been developed. This method does not require N1 protection of indole and shows increased hydrolysis rates (Pete, Szöllösy, & Szokol, 2006).

Transformations of Ethyl Indole Carboxylates

- Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates underwent various transformations, leading to different derivatives such as debenzoylated hydrazide and N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008).

Acylation Studies

- Studies on the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate revealed regioselectivity in acylation, occurring at the C3-position or on the benzene moiety of the indole nucleus (Tani et al., 1990).

Novel Synthesis Strategies

- A new synthesis strategy for indoles from ethyl pyrrole-2-carboxylate was developed, demonstrating the versatility of ethyl indole carboxylates in synthetic chemistry (Tani et al., 1996).

Propriétés

IUPAC Name |

ethyl 1-benzyl-3-formylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-23-19(22)18-16(13-21)15-10-6-7-11-17(15)20(18)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFYUNJUAAVFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649075 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 1-benzyl-3-formyl-1H-indole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)

![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)

![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)

![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)